N-[(Diphenylphosphoryl)methyl]-N-(2-phenylethyl)aniline
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Overview
Description
N-[(DIPHENYLPHOSPHORYL)METHYL]-N-PHENETHYL-N-PHENYLAMINE is a complex organic compound that features a phosphoryl group attached to a phenethyl and phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(DIPHENYLPHOSPHORYL)METHYL]-N-PHENETHYL-N-PHENYLAMINE typically involves the reaction of diphenylphosphoryl chloride with phenethylamine and phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(DIPHENYLPHOSPHORYL)METHYL]-N-PHENETHYL-N-PHENYLAMINE can undergo various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form different oxidation states.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl and phenethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction could produce amine derivatives .
Scientific Research Applications
N-[(DIPHENYLPHOSPHORYL)METHYL]-N-PHENETHYL-N-PHENYLAMINE has several scientific research applications:
Mechanism of Action
The mechanism by which N-[(DIPHENYLPHOSPHORYL)METHYL]-N-PHENETHYL-N-PHENYLAMINE exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the phenethyl and phenylamine groups can interact with various biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-N-[2-(diphenylphosphoryl)ethyl]amide: This compound has a similar structure but with a methyl group instead of a phenethyl group.
N-Butyl-N-[2-(diphenylphosphoryl)ethyl]amide: Similar structure with a butyl group.
N-Octyl-N-[2-(diphenylphosphoryl)ethyl]amide: Similar structure with an octyl group.
Uniqueness
N-[(DIPHENYLPHOSPHORYL)METHYL]-N-PHENETHYL-N-PHENYLAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a ligand and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H26NOP |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-(diphenylphosphorylmethyl)-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C27H26NOP/c29-30(26-17-9-3-10-18-26,27-19-11-4-12-20-27)23-28(25-15-7-2-8-16-25)22-21-24-13-5-1-6-14-24/h1-20H,21-23H2 |
InChI Key |
SEGFGSBUOSJQCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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